molecular formula C7H4BrN3O2 B049762 6-Bromo-4-nitro-1H-indazole CAS No. 885518-46-7

6-Bromo-4-nitro-1H-indazole

Cat. No.: B049762
CAS No.: 885518-46-7
M. Wt: 242.03 g/mol
InChI Key: AHEMYGJJCOXPSP-UHFFFAOYSA-N
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Description

6-Bromo-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and nitro groups in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-nitro-1H-indazole typically involves the bromination and nitration of indazole derivatives. One common method includes the bromination of 4-nitroindazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification of the final product is achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 6-Bromo-4-amino-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-nitro-1H-indazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • 4-Bromo-6-nitro-1H-indazole
  • 6-Bromo-4-methoxy-1H-indazole
  • 6-Bromo-4-methyl-1H-indazole
  • 5-Bromo-6-methoxy-1H-indazole
  • 5-Bromo-6-methyl-1H-indazole
  • 6-Bromo-4-fluoro-1H-indazole
  • 3-Iodo-6-nitro-1H-indazole
  • 6-Nitro-1H-indazole-4-carboxylic acid

Uniqueness: 6-Bromo-4-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications.

Properties

IUPAC Name

6-bromo-4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEMYGJJCOXPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646134
Record name 6-Bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-46-7
Record name 6-Bromo-4-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-nitro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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